
N-(sec-Butyl)-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-Butyl)-3-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a secondary butyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the third position. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(sec-Butyl)-3-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-(sec-butyl)aniline. This can be achieved by treating N-(sec-butyl)aniline with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(sec-Butyl)-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), Potassium cyanide (KCN)
Coupling: Palladium catalysts (Pd), Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Major Products
Substitution: N-(sec-Butyl)-3-azidoaniline, N-(sec-Butyl)-3-cyanoaniline
Coupling: Biaryl derivatives, Alkyne derivatives
Applications De Recherche Scientifique
N-(sec-Butyl)-3-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(sec-Butyl)-3-iodoaniline depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a carbon-containing group through the formation of a palladium complex. The palladium catalyst facilitates the transfer of the carbon group to the benzene ring, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(sec-Butyl)aniline: Lacks the iodine atom, making it less reactive in cross-coupling reactions.
N-(tert-Butyl)-3-iodoaniline: Contains a tertiary butyl group, which can lead to different steric and electronic effects.
N-(sec-Butyl)-4-iodoaniline: Iodine atom is positioned at the fourth position, affecting its reactivity and applications.
Uniqueness
N-(sec-Butyl)-3-iodoaniline is unique due to the combination of the secondary butyl group and the iodine atom at the third position. This specific arrangement allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H14IN |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
N-butan-2-yl-3-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
Clé InChI |
GTOGXSJMIKDVJM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


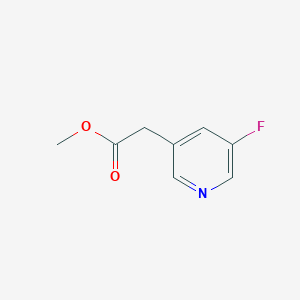
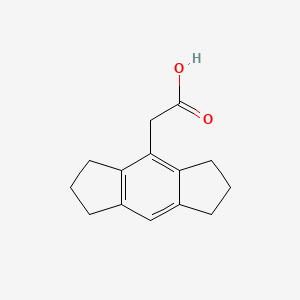
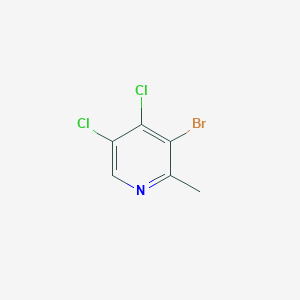
![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)
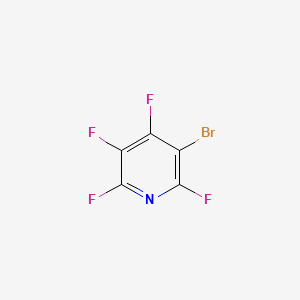
![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)
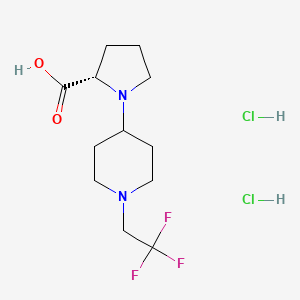


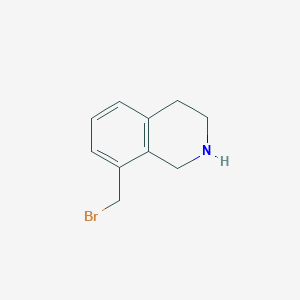
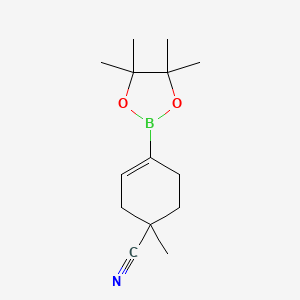
![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
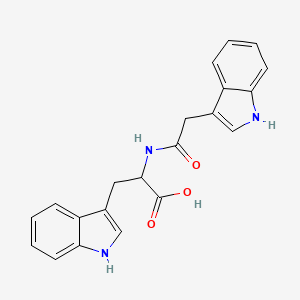
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)
